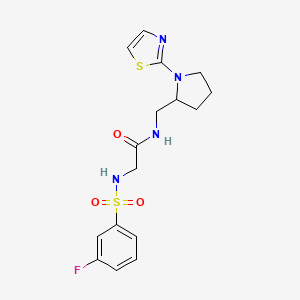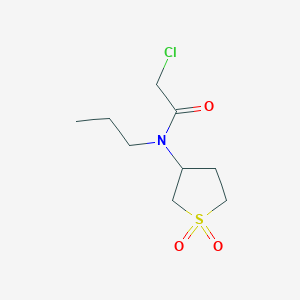![molecular formula C19H18ClN B2571261 [4-(4-苯基苯基)苯基]甲胺盐酸盐 CAS No. 2361675-41-2](/img/structure/B2571261.png)
[4-(4-苯基苯基)苯基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C19H17N·HCl. It is known for its unique structure, which includes a methanamine group attached to a phenyl ring that is further connected to two additional phenyl rings. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
Chemistry:
Catalysis: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Cell Signaling: It is used to study cell signaling pathways and the effects of small molecules on cellular functions.
Medicine:
Drug Development: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the production of various chemicals and materials.
Quality Control: It is used in quality control processes to ensure the purity and consistency of chemical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Terphenyl Core: The initial step involves the synthesis of the terphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions. This process involves the reaction of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the terphenyl core is reacted with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the free base of [4-(4-Phenylphenyl)phenyl]methanamine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反应分析
Types of Reactions:
Oxidation: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can also undergo reduction reactions, where the phenyl rings can be hydrogenated to form cyclohexyl derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, where hydrogen atoms are replaced by various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
作用机制
The mechanism of action of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. Additionally, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular functions.
相似化合物的比较
[4-(4-Phenylphenyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
[4-(4-Phenylphenyl)phenyl]acetic acid: This compound contains a carboxylic acid group instead of a methanamine group.
[4-(4-Phenylphenyl)phenyl]methylamine: This compound contains a methylamine group instead of a methanamine group.
Uniqueness:
Structural Differences: The presence of the methanamine group in [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride provides unique chemical properties compared to its analogs.
Biological Activity: The compound’s specific interactions with molecular targets and pathways may result in distinct biological activities, making it valuable for various research applications.
属性
IUPAC Name |
[4-(4-phenylphenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N.ClH/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16;/h1-13H,14,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNYVPKIFJHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)
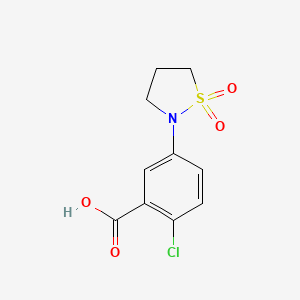

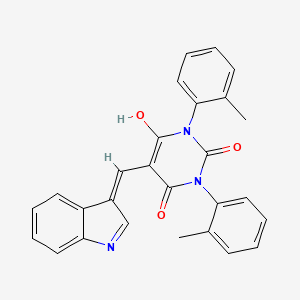
![2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2571189.png)
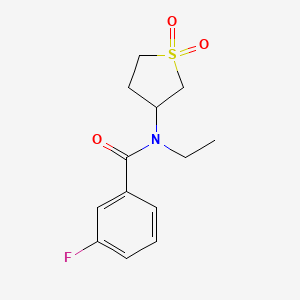
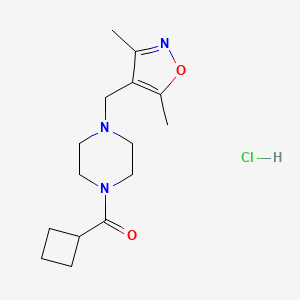
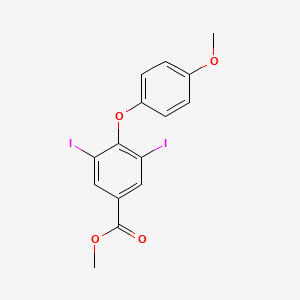
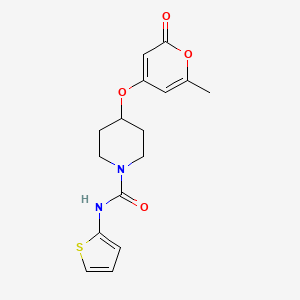
![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)
![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)
